molecular formula C19H25NO B2913010 (4-(tert-butyl)phenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2310016-22-7

(4-(tert-butyl)phenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No. B2913010
CAS RN: 2310016-22-7
M. Wt: 283.415
InChI Key: IJHCXIDWMMFPHA-UHFFFAOYSA-N
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Description

(4-(tert-butyl)phenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C19H25NO and its molecular weight is 283.415. The purity is usually 95%.
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Scientific Research Applications

Efficient Catalysis and Selective Synthesis

Compounds containing tert-butyl phenyl groups have been investigated for their roles in catalysis and selective synthesis processes. For example, bulky phosphines with tert-butyl and phenyl groups have shown improved selectivity and yield in catalytic reactions, such as the selective telomerization of 1,3-butadiene with methanol. This process is critical for synthesizing key intermediates in industrial chemical processes, demonstrating the utility of such structures in enhancing reaction outcomes (Tschan et al., 2010).

Antibacterial Activity

Research into novel compounds for antibacterial applications includes the synthesis of derivatives with bicyclic structures similar to the query compound. A study on (3-(4-substitutedphenylamino)-8-azabicyclo[3.2.1]oct-8yl)-phenyl-methanone derivatives has highlighted their potential in exhibiting in vitro antibacterial activity, underscoring the significance of bicyclic and phenyl components in developing new antibacterial agents (Reddy et al., 2011).

Neuroprotective Agents

Compounds with specific structural features, including tert-butyl groups and bicyclic frameworks, have been explored for their neuroprotective activities. Antioxidant benzoxazines with tert-butyl and phenyl groups have shown promise in protecting against hypoxia-induced ATP level decreases in astrocytes and in models of cerebral palsy, suggesting potential therapeutic applications for neuroprotection (Largeron et al., 2001).

Synthetic Methodologies

The development of efficient synthetic methodologies for compounds featuring tert-butyl and phenyl groups is essential for pharmaceutical and material science applications. One-pot synthesis approaches for pyrrole derivatives, including those with tert-butyl phenyl groups, exemplify advancements in synthetic chemistry that streamline the production of complex organic molecules (Kaur & Kumar, 2018).

properties

IUPAC Name

(4-tert-butylphenyl)-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-13-11-16-9-10-17(12-13)20(16)18(21)14-5-7-15(8-6-14)19(2,3)4/h5-8,16-17H,1,9-12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHCXIDWMMFPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(=C)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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